

# reactivity and stability of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

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## Compound of Interest

**Compound Name:** 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

**Cat. No.:** B1640236

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An In-Depth Technical Guide to the Reactivity and Stability of **4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde**

## Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of **4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde** (CAS No. 134221-52-6). As a highly functionalized heterocyclic compound, it serves as a versatile intermediate in medicinal chemistry and drug development, notably in the synthesis of metabolites of therapeutic agents like Allopurinol.<sup>[1]</sup> This document elucidates the molecule's structural features, delineates the reactivity of its key functional groups—the activated chloro-substituent, the electrophilic carbaldehyde, and the electron-rich dimethoxypyrimidine core—and discusses its stability profile under various conditions. Detailed experimental protocols for representative transformations, supported by mechanistic insights and safety considerations, are provided for researchers and scientists in the field.

## Introduction and Physicochemical Profile

**4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde** is a trifunctional pyrimidine derivative. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, and the specific arrangement of substituents on this compound presents a unique combination of reactive sites. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-carbaldehyde group significantly activates the C4 position for nucleophilic displacement, while

the aldehyde itself offers a handle for a variety of condensation and redox reactions. The C2 and C6 methoxy groups modulate the ring's electronic properties, influencing the overall reactivity.

Its primary recognized application is as an intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine, a major metabolite of the xanthine oxidase inhibitor, Allopurinol.<sup>[1]</sup> Understanding its chemical behavior is therefore critical for leveraging its synthetic potential.

## Physicochemical Specifications

Property	Value	Source(s)
CAS Number	134221-52-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	202.6 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	<a href="#">[4]</a>
Purity	Typically ≥97%	<a href="#">[3]</a>
Solubility	Soluble in dichloromethane and methanol. <sup>[1]</sup>	
IUPAC Name	4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde	<a href="#">[3]</a>
SMILES	<chem>C1C=NC(OC)=NC(OC)=C1C=O</chem>	<a href="#">[3]</a>

## Spectroscopic and Analytical Profile

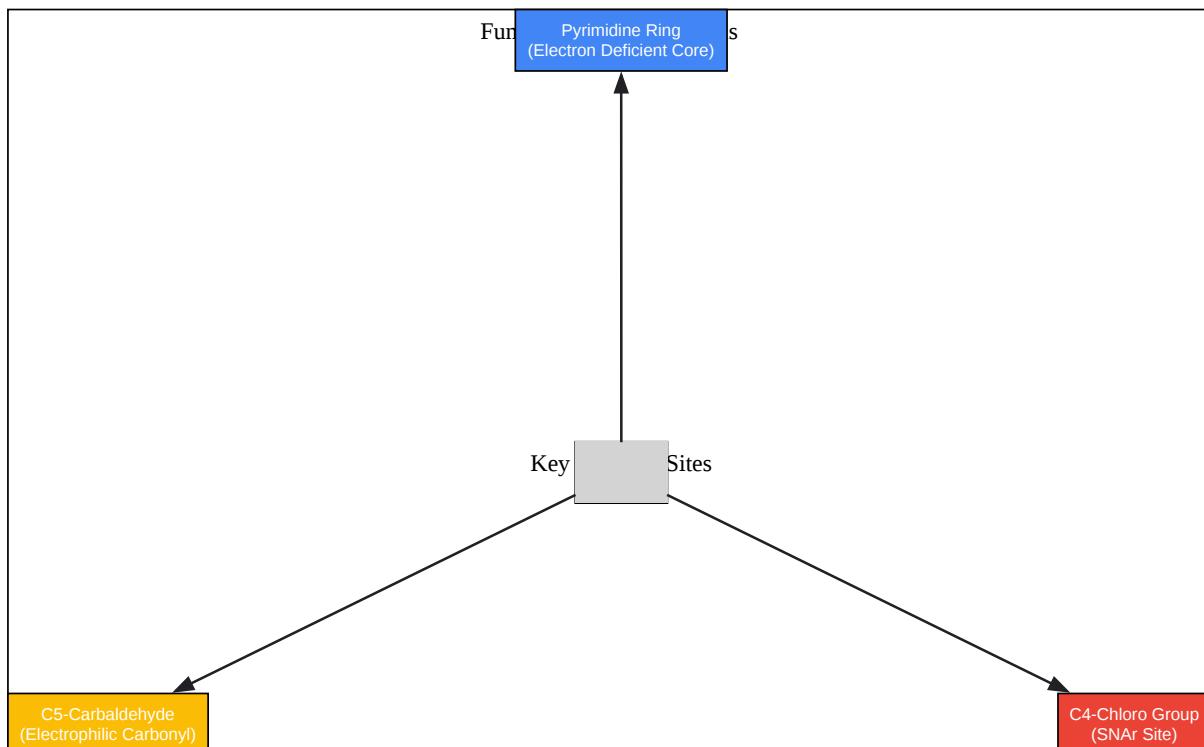
Characterization of **4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde** is typically achieved through a combination of standard analytical techniques. A comprehensive data package for a reference standard would include:

- <sup>1</sup>H-NMR: To confirm the proton environment and structural integrity.

- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine purity.
- Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O of the aldehyde, C-Cl, aromatic C=N).[2]

## Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is governed by the interplay of its three principal functional domains: the C4-chloro leaving group, the C5-aldehyde, and the dimethoxypyrimidine ring.



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Caption: Key reactive domains of the molecule.

## Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most significant reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the chloride at the C4 position. The pyrimidine ring is inherently electron-deficient, which stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.

Causality: The presence of two ring nitrogens and the adjacent electron-withdrawing aldehyde group makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. This is a common and predictable reaction for chloropyrimidines.[\[5\]](#)[\[6\]](#)

- With Amines (Amination): Primary and secondary amines readily displace the chloride to form 4-amino-2,6-dimethoxypyrimidine derivatives. This reaction is typically performed in a polar solvent with a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[\[7\]](#)
- With Alkoxides (Alkoxylation): Reaction with sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) in the corresponding alcohol solvent yields 4-alkoxy-2,6-dimethoxypyrimidine derivatives.[\[8\]](#)
- With Thiols (Thiolation): Thiolates can displace the chloride to form the corresponding thioethers.

## Reactions of the C5-Carb aldehyde Group

The aldehyde functional group provides a second, orthogonal site for chemical modification.

- Condensation Reactions: The aldehyde readily participates in base-catalyzed condensation reactions with active methylene compounds (e.g., malononitrile, acetophenone) in reactions such as the Knoevenagel or Claisen-Schmidt condensation.[\[5\]](#) This allows for the extension of the carbon framework at the C5 position.
- Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.
- Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) without affecting the chloro-substituent.
- Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, although this may compete with reactions at other sites depending on the conditions.

## Stability and Handling

### Storage and General Stability

For long-term viability, the compound should be stored at -20°C in a tightly sealed container.[\[1\]](#) It is stable under these recommended conditions. As with many chlorinated organic compounds, it should be kept away from heat and sources of ignition.[\[9\]](#)[\[10\]](#)

## Degradation Pathways and Incompatibilities

- pH Sensitivity: While stable in neutral or mildly acidic conditions, the compound may be susceptible to degradation under strongly alkaline conditions. High concentrations of hydroxide or alkoxides could potentially lead to hydrolysis of the chloride or other side reactions.[\[5\]](#)[\[11\]](#)
- Moisture Sensitivity: The presence of moisture could lead to slow hydrolysis of the C-Cl bond over time.[\[11\]](#) Therefore, storage in a dry, inert atmosphere is recommended.
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.[\[12\]](#)
- Thermal and Light Sensitivity: Like many aromatic aldehydes, prolonged exposure to light and high temperatures should be avoided to prevent potential polymerization or degradation.[\[11\]](#)

## Safety and Handling

Based on safety data sheets for analogous chemical structures, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

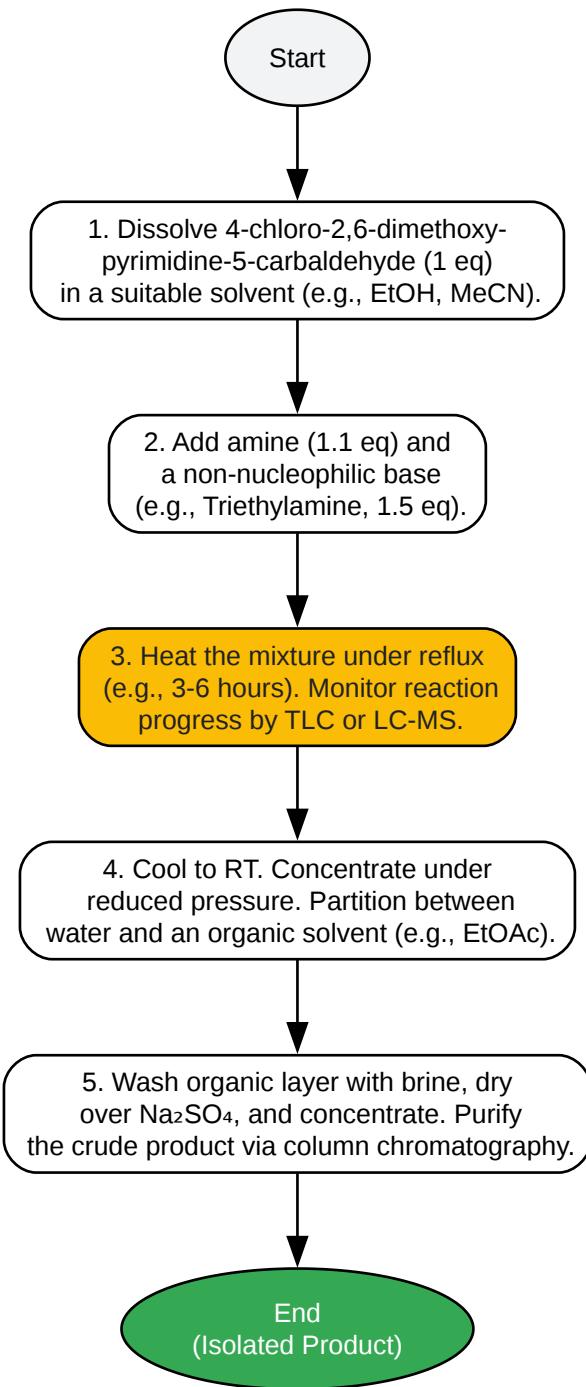
- Personal Protection: Wear protective gloves, clothing, and eye/face protection.[\[9\]](#)[\[13\]](#)
- Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[\[9\]](#)[\[10\]](#) Wash hands thoroughly after handling.[\[12\]](#)[\[13\]](#)
- Fire Safety: In case of fire, use carbon dioxide, dry powder, or water spray.[\[12\]](#) Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[\[9\]](#)

## Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

# Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the reaction with a generic secondary amine,  $R_2NH$ .



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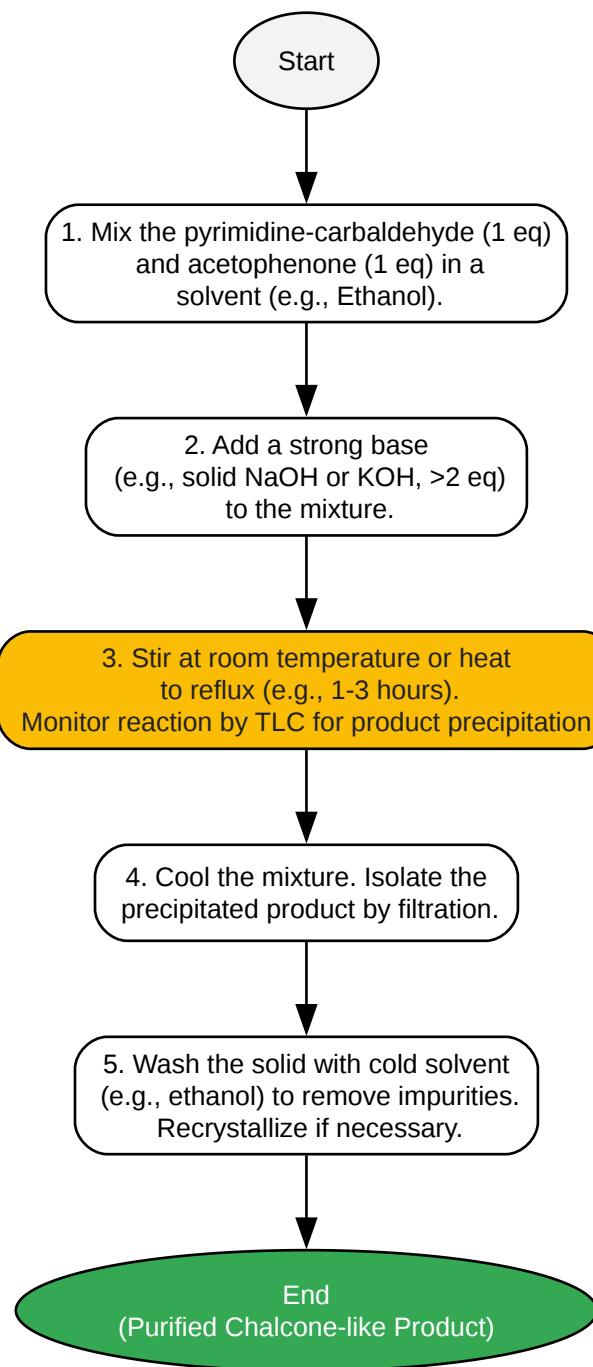
Caption: Workflow for a typical SNAr amination reaction.

Methodology:

- To a stirred solution of **4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde** (1.0 eq) in ethanol (5-10 mL per mmol of starting material), add the desired amine (1.1 eq).
- Add triethylamine (1.5 eq) to the mixture.
- Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[\[5\]](#)[\[7\]](#)
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo.
- Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 4-amino-substituted product.

## Protocol: Claisen-Schmidt Condensation

This protocol describes the condensation of the aldehyde with acetophenone.



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Caption: Workflow for a Claisen-Schmidt condensation reaction.

Methodology:

- In a round-bottom flask, prepare a mixture of **4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde** (1.0 eq) and acetophenone (1.0 eq) in ethanol.[\[5\]](#)

- Add solid sodium hydroxide (2-5 eq) to the stirring mixture.
- Continue stirring at room temperature or heat under reflux for 1-3 hours. The reaction progress can often be observed by the formation of a precipitate.[5]
- After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold ethanol to remove unreacted starting materials and excess base.
- The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

## Conclusion

**4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde** is a valuable and versatile building block for organic synthesis. Its reactivity is dominated by two key sites: the C4-chloro group, which is highly activated for nucleophilic aromatic substitution, and the C5-carbaldehyde, which readily undergoes a range of carbonyl chemistry. A thorough understanding of its stability profile and handling requirements is essential for its safe and effective use. The protocols and mechanistic insights provided in this guide offer a solid foundation for chemists to exploit the synthetic potential of this important intermediate.

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